2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile
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Overview
Description
2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile is a chemical compound known for its application as a herbicide. It is commonly referred to as Oxyfluorfen . This compound is characterized by its orange crystalline solid form and is primarily used in agriculture to control a wide spectrum of annual broadleaf weeds and grasses .
Preparation Methods
The synthesis of 2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile involves several steps. One common synthetic route includes the reaction of 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene with a suitable nitrile source under specific reaction conditions . The industrial production methods typically involve large-scale chemical reactions in controlled environments to ensure the purity and yield of the final product .
Chemical Reactions Analysis
2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a model compound in studying the effects of trifluoromethyl groups on chemical reactivity.
Biology: Research on its impact on plant physiology and its mechanism of action as a herbicide.
Medicine: Investigations into its potential effects on human health and its environmental impact.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants. By inhibiting PPO, the compound disrupts the production of chlorophyll, leading to the death of the targeted weeds . This mechanism is specific to plants, making it an effective herbicide with minimal impact on non-target organisms.
Comparison with Similar Compounds
2-(3-Ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile is unique due to its trifluoromethyl group, which enhances its herbicidal activity and environmental stability. Similar compounds include:
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Shares similar herbicidal properties but differs in its chemical structure.
2-Chloro-4-trifluoromethylphenyl 3-ethoxy-4-nitrophenyl ether: Another herbicide with comparable applications but distinct molecular configuration.
These compounds highlight the versatility and effectiveness of nitrophenyl ether herbicides in agricultural practices.
Properties
CAS No. |
50594-38-2 |
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Molecular Formula |
C16H11F3N2O4 |
Molecular Weight |
352.26 g/mol |
IUPAC Name |
2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H11F3N2O4/c1-2-24-15-8-12(4-5-13(15)21(22)23)25-14-6-3-11(16(17,18)19)7-10(14)9-20/h3-8H,2H2,1H3 |
InChI Key |
BJGWMJJJLFWCNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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